![molecular formula C9H8BrN3O B13878069 1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromomethyl group at the 5-position and an ethanone group at the 1-position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.
Vorbereitungsmethoden
The synthesis of 1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone typically involves several steps, starting from commercially available precursors. One common synthetic route involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to introduce the bromomethyl and ethanone groups, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like activated manganese dioxide (MnO2) in toluene to form corresponding oxidized products.
Reduction Reactions: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, acetic acid), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptor tyrosine kinases (RTKs). Upon binding to these targets, the compound can inhibit their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole-pyridine fusion, but with different substituents and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a more complex structure, featuring additional fused rings and distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for drug discovery.
Eigenschaften
Molekularformel |
C9H8BrN3O |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
1-[5-(bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone |
InChI |
InChI=1S/C9H8BrN3O/c1-6(14)13-9-5-11-8(3-10)2-7(9)4-12-13/h2,4-5H,3H2,1H3 |
InChI-Schlüssel |
PSUHPSCNSJCQHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CN=C(C=C2C=N1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


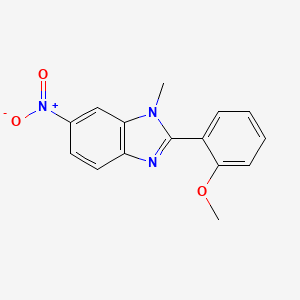
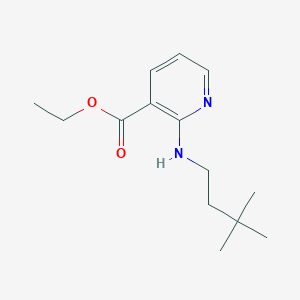
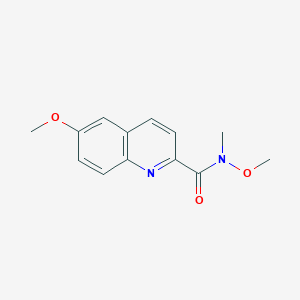

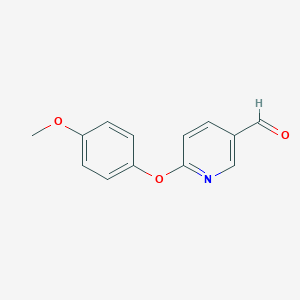
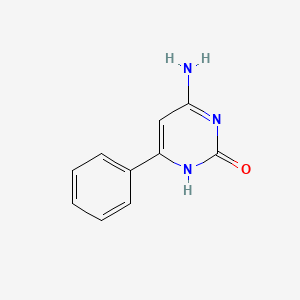




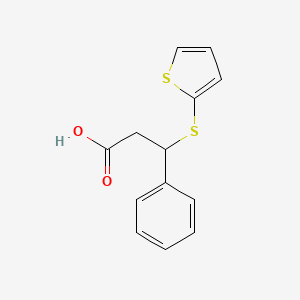

![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)
